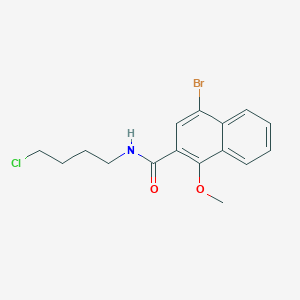![molecular formula C13H15N5 B14221183 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile CAS No. 824397-73-1](/img/structure/B14221183.png)
5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an amino group at the 5-position, an anilino group at the 3-position, and a carbonitrile group at the 4-position of the pyrazole ring. The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrazole intermediate.
Amino Group Addition: The amino group at the 5-position can be introduced through a substitution reaction using an appropriate amine source.
Carbonitrile Group Introduction: The carbonitrile group can be introduced via a cyanation reaction, typically using a cyanating agent such as potassium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines or amides.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines or amides derived from the reduction of the carbonitrile group.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Lacks the anilino group, making it less versatile in certain synthetic applications.
3-Anilino-1H-pyrazole-4-carbonitrile: Lacks the amino group at the 5-position, which may affect its reactivity and biological activity.
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of the propan-2-yl group, which may influence its physical and chemical properties.
Uniqueness
The presence of both the anilino and amino groups, along with the carbonitrile group, makes 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile a unique and valuable compound in organic synthesis and medicinal chemistry. Its structural features allow for diverse chemical modifications and potential biological activities, making it a versatile tool in various research fields.
Properties
CAS No. |
824397-73-1 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
5-amino-3-(4-propan-2-ylanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H15N5/c1-8(2)9-3-5-10(6-4-9)16-13-11(7-14)12(15)17-18-13/h3-6,8H,1-2H3,(H4,15,16,17,18) |
InChI Key |
DKCQKNDBIAPXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


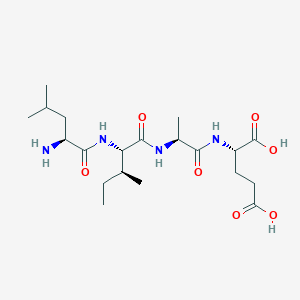
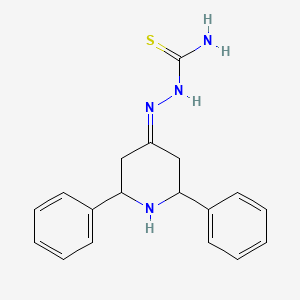
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

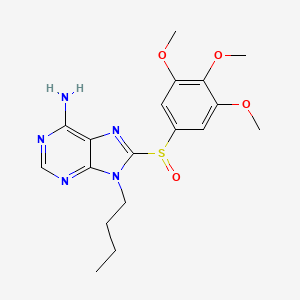
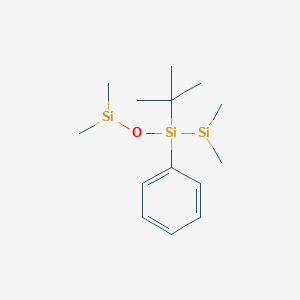

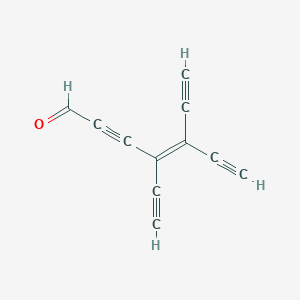

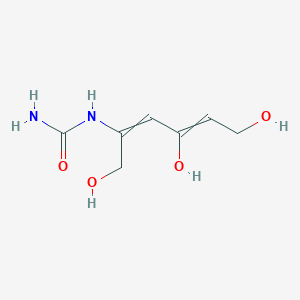
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
